molecular formula C3N3Na3S3 B7802986 Trithiocyanuric acid trisodium salt hydrate

Trithiocyanuric acid trisodium salt hydrate

Cat. No.: B7802986
M. Wt: 243.2 g/mol
InChI Key: NYVOYAFUSJONHU-UHFFFAOYSA-K
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Description

Trithiocyanuric acid trisodium salt hydrate, also known as trithiocyanuric acid trisodium salt, is a chemical compound with the molecular formula C3N3Na3S3. It is a derivative of triazine and is characterized by the presence of three thiol groups. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Scientific Research Applications

Trithiocyanuric acid trisodium salt hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the removal of heavy metals from solutions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in water treatment processes to remove heavy metal contaminants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trithiocyanuric acid trisodium salt hydrate can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of trisodium;1,3,5-triazine-2,4,6-trithiolate often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Trithiocyanuric acid trisodium salt hydrate undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolates and hydrogen sulfide.

    Substitution: Alkylated triazine derivatives.

Mechanism of Action

The mechanism of action of trisodium;1,3,5-triazine-2,4,6-trithiolate involves the interaction of its thiol groups with metal ions. The thiol groups can form strong complexes with metal ions, effectively sequestering them and preventing their harmful effects. This property makes it an effective agent for heavy metal removal in water treatment processes.

Comparison with Similar Compounds

Similar Compounds

    Trithiocyanuric acid: Similar in structure but lacks the sodium ions.

    Trimercapto-s-triazine: Another derivative of triazine with similar thiol groups.

Uniqueness

Trithiocyanuric acid trisodium salt hydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where heavy metal removal is required.

Properties

IUPAC Name

trisodium;1,3,5-triazine-2,4,6-trithiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVOYAFUSJONHU-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)[S-])[S-])[S-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3N3Na3S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trithiocyanuric acid trisodium salt hydrate

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